PBTZ169

Catalog No.
S538709
CAS No.
1377239-83-2
M.F
C20H23F3N4O3S
M. Wt
456.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PBTZ169

CAS Number

1377239-83-2

Product Name

PBTZ169

IUPAC Name

2-[4-(cyclohexylmethyl)piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one

Molecular Formula

C20H23F3N4O3S

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C20H23F3N4O3S/c21-20(22,23)14-10-15-17(16(11-14)27(29)30)31-19(24-18(15)28)26-8-6-25(7-9-26)12-13-4-2-1-3-5-13/h10-11,13H,1-9,12H2

InChI Key

BJDZBXGJNBMCAV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CN2CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

PBTZ169; PBTZ-169; PBTZ 169; macozinone;

Canonical SMILES

C1CCC(CC1)CN2CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-]

Description

The exact mass of the compound Macozinone is 456.1443 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action:

Macozinone works by inhibiting a bacterial enzyme called DprE1. This enzyme plays a crucial role in the cell wall synthesis of Mycobacterium tuberculosis, the bacteria that causes TB. By inhibiting DprE1, macozinone disrupts the bacteria's ability to build a strong cell wall, ultimately leading to its death [].

Preclinical Studies:

Macozinone has shown promising results in preclinical studies, which are experiments conducted in laboratories using cells or animals. These studies have demonstrated that macozinone can kill Mycobacterium tuberculosis strains, including those resistant to current TB drugs [, ].

Clinical Trials:

The TB Alliance, a global non-profit organization, has sponsored clinical trials to evaluate the safety and efficacy of macozinone in humans. As of March 2024, a Phase I clinical trial has been successfully completed. This trial assessed the safety and tolerability of single doses of macozinone in healthy volunteers []. Further clinical trials are needed to determine the optimal dosage, effectiveness in combination with other TB drugs, and long-term safety profile.

Advantages of Macozinone:

Macozinone belongs to a new class of antibiotics, making it a promising candidate for treating drug-resistant TB strains. Additionally, it has shown a unique mechanism of action compared to existing TB drugs, potentially reducing the risk of developing resistance [].

PBTZ169, also known as 8-nitro-1,3-benzothiazin-4-one, is a compound belonging to the class of benzothiazinones. It has gained attention for its potent antitubercular activity, particularly against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The chemical structure of PBTZ169 includes a piperazine ring and a trifluoromethyl group, contributing to its unique properties and efficacy in combating tuberculosis infections. Its molecular formula is C20H23F3N4O3SC_{20}H_{23}F_{3}N_{4}O_{3}S with a molar mass of approximately 456.5 g/mol .

As mentioned earlier, Macozinone acts by inhibiting DprE1, an enzyme crucial for Mycobacterium tuberculosis cell wall synthesis []. It forms a covalent bond with a specific amino acid residue (Cys387) within the DprE1 enzyme, rendering it inactive []. This disrupts the production of arabinan, a vital component of the bacterial cell wall, leading to cell death [].

PBTZ169 undergoes several chemical transformations that are crucial for its biological activity. One significant reaction involves the nitroreduction process mediated by the enzyme NfnB, which affects its stability and efficacy. Unlike other compounds in its class, PBTZ169 demonstrates resistance to rapid nitroreduction, maintaining its nitro form longer than compounds like BTZ043. This stability is essential for its mechanism of action against Mycobacterium tuberculosis, where it forms covalent adducts with the target enzyme DprE1, inhibiting its function .

PBTZ169 exhibits remarkable biological activity against various strains of Mycobacterium, including multidrug-resistant strains. Its minimum inhibitory concentration (MIC) values indicate that it is three to seven times more potent than BTZ043, making it a promising candidate for tuberculosis treatment. In vitro studies have shown that PBTZ169 effectively inhibits the growth of Mycobacterium tuberculosis and other related mycobacterial species . Furthermore, it has been shown to possess low cytotoxicity in mammalian cell lines, highlighting its potential as a therapeutic agent .

The synthesis of PBTZ169 involves several steps that include the formation of key intermediates through nucleophilic substitution and cyclization reactions. The general synthetic route begins with the reaction of substituted benzoyl chlorides with ammonium thiocyanate to produce isothiocyanate intermediates. These intermediates are then reacted with ethyl piperazine-1-carboxylate to yield the final benzothiazinone structure . Variations in substituents on the piperazine ring have been explored to optimize solubility and potency .

PBTZ169 is primarily investigated for its application as an antitubercular agent. Its effectiveness against resistant strains of Mycobacterium tuberculosis positions it as a potential candidate for new tuberculosis therapies. Additionally, ongoing research aims to explore its use in combination therapies to enhance treatment efficacy and reduce the duration of therapy required for successful outcomes .

Studies on PBTZ169 have focused on its interactions with various biological targets, particularly enzymes involved in mycobacterial cell wall synthesis. The compound's ability to form covalent bonds with DprE1 is critical for its mechanism of action. Interaction studies using mass spectrometry have confirmed that PBTZ169 forms stable adducts with this enzyme, effectively inhibiting its activity even at low concentrations .

PBTZ169 is part of a broader class of benzothiazinones that includes several similar compounds. Here are some notable comparisons:

CompoundMolecular FormulaPotency (MIC)Unique Features
PBTZ043C20H23F3N4O3SC_{20}H_{23}F_{3}N_{4}O_{3}SHigher than 0.5 µg/mLLess stable than PBTZ169
BTZ043C18H17F3N4O3SC_{18}H_{17}F_{3}N_{4}O_{3}SApproximately 0.116 µg/mLRapidly reduced by NfnB
PBTZ137C19H22F3N4O3SC_{19}H_{22}F_{3}N_{4}O_{3}SSimilar to PBTZ169Different substituents on piperazine
MacozinoneC20H23F3N4O3SC_{20}H_{23}F_{3}N_{4}O_{3}SComparable potencyDeveloped as an alternative therapy

PBTZ169 stands out due to its enhanced stability against nitroreduction and superior potency compared to other compounds in the same class. Its unique structural features allow for better interaction with target enzymes, making it a focal point in tuberculosis research .

PBTZ169, systematically named 2-(4-(Cyclohexylmethyl)piperazin-1-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo(e)(1,3)thiazin-4-one, represents a second-generation benzothiazinone derivative developed as an optimized successor to the lead compound BTZ043 [1] [5]. The compound is also known by its International Nonproprietary Name, Macozinone, and carries the Chemical Abstracts Service registry number 1377239-83-2 [1] [2].

The molecular formula of PBTZ169 is C20H23F3N4O3S, with a molecular weight of 456.48 grams per mole [1] [2]. The compound's IUPAC nomenclature reflects its complex heterocyclic structure, which incorporates a benzothiazinone core scaffold substituted with critical functional groups that determine its biological activity [1]. The systematic name describes the presence of a piperazine ring system linked to a cyclohexylmethyl substituent, along with the essential 8-nitro and 6-trifluoromethyl groups positioned on the benzothiazinone framework [1] [5].

The canonical SMILES notation for PBTZ169 is represented as: C1CCC(CC1)CN2CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)N+[O-] [1] [2]. This notation provides a linear encoding of the molecular structure, illustrating the connectivity between atoms and the arrangement of functional groups within the molecule [1].

PropertyValue
IUPAC Name2-[4-(cyclohexylmethyl)piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one
Molecular FormulaC20H23F3N4O3S
Molecular Weight456.48 g/mol
CAS Number1377239-83-2
PubChem CID57331386

Physical and Chemical Characteristics

PBTZ169 exhibits distinctive physicochemical properties that significantly influence its pharmaceutical profile and biological activity [1] [9]. The compound demonstrates extremely poor aqueous solubility, with values reported as less than 0.01 micrograms per milliliter at physiological pH 7.4 in phosphate buffered saline at 37 degrees Celsius [9] [10]. This limited water solubility represents a significant pharmaceutical challenge that affects the compound's bioavailability and formulation development [9].

The solubility characteristics of PBTZ169 vary considerably across different organic solvents [2] [8] [11]. In dimethyl sulfoxide, the compound achieves a solubility of 6.4 milligrams per milliliter, equivalent to 14.02 millimolar concentration [2] [8]. Ethanol supports a moderate solubility of 4 milligrams per milliliter or 8.76 millimolar [11]. The compound also demonstrates slight solubility in chloroform at 1 milligram per milliliter and limited solubility in dimethylformamide at 0.5 milligrams per milliliter [10].

The melting point of PBTZ169 has been reported with some variation across different studies, ranging from 176-178 degrees Celsius to 183-185 degrees Celsius [1] [9]. This thermal property reflects the compound's crystalline stability and intermolecular interactions within the solid state [1]. Storage recommendations specify maintenance at minus 20 degrees Celsius to preserve compound integrity [2] [8].

PBTZ169 possesses a calculated partition coefficient (XLogP3-AA) of 4.7, indicating high lipophilicity [1]. This substantial lipophilic character correlates with the strong positive relationship between lipophilicity and antimycobacterial activity observed within the benzothiazinone class [9]. The compound contains zero hydrogen bond donors and eight hydrogen bond acceptors, with three rotatable bonds contributing to its conformational flexibility [1].

PropertyValue
Solubility in DMSO6.4 mg/mL (14.02 mM)
Solubility in Ethanol4 mg/mL (8.76 mM)
Solubility in WaterInsoluble
Solubility in PBS (pH 7.4)<0.01 μg/mL at 37°C
Melting Point176-178°C
XLogP3-AA4.7
Hydrogen Bond Donors0
Hydrogen Bond Acceptors8
Rotatable Bonds3
Topological Polar Surface Area107 Ų

Structural Analysis and Conformational Studies

Comprehensive structural analysis of PBTZ169 has been facilitated through X-ray crystallography studies, revealing detailed information about its three-dimensional architecture and conformational properties [1] [12] [14]. The crystal structure of PBTZ169 has been determined with a monoclinic crystal system, belonging to the space group P 1 21/c 1 (Hermann-Mauguin notation) or -P 2ybc (Hall notation) [1].

The unit cell parameters of PBTZ169 crystals are characterized by dimensions of a = 15.051 Angstroms, b = 5.295 Angstroms, and c = 26.548 Angstroms [1]. The unit cell angles are α = 90 degrees, β = 97.372 degrees, and γ = 90 degrees, with four formula units per unit cell (Z = 4) and one formula unit per asymmetric unit (Z' = 1) [1]. The crystallographic refinement achieved a residual factor of 0.0750, indicating reasonable structural quality [1].

The crystal structure of the Mycobacterium tuberculosis decaprenylphosphoryl-beta-D-ribose 2-oxidase (DprE1) enzyme in complex with PBTZ169 has been solved to 1.9 Angstrom resolution, providing critical insights into the compound's binding mode and mechanism of action [12] [14]. This co-crystal structure, deposited in the Protein Data Bank under identifier 4NCR, reveals the formation of a covalent semimercaptal adduct between PBTZ169 and cysteine-387 in the enzyme's active site [12] [14].

Conformational analysis demonstrates that the benzothiazinone ring of PBTZ169 adopts a positioning that places it approximately 45 degrees relative to the flavin adenine dinucleotide isoalloxazine ring system within the DprE1 active site [14]. The cyclohexylmethyl-piperazine moiety exhibits considerable flexibility, as evidenced by incomplete electron density in certain regions of the crystal structure [14]. This flexibility potentially contributes to the compound's enhanced binding affinity compared to the more rigid BTZ043 structure [14].

The structural analysis reveals that the 8-nitro group of PBTZ169 is essential for the compound's mechanism-based inhibition of DprE1 [14]. Upon enzymatic reduction, this nitro group undergoes conversion to a reactive nitroso intermediate that subsequently forms the covalent bond with the active site cysteine residue [14]. The 6-trifluoromethyl substituent occupies a well-defined hydrophobic pocket within the enzyme active site, contributing to binding specificity and affinity [14].

Crystallographic PropertyValue
Crystal SystemMonoclinic
Space Group (Hermann-Mauguin)P 1 21/c 1
Space Group (Hall)-P 2ybc
Unit Cell Parameter a15.051 Å
Unit Cell Parameter b5.295 Å
Unit Cell Parameter c26.548 Å
Unit Cell Angle α90°
Unit Cell Angle β97.372°
Unit Cell Angle γ90°
Formula Units per Unit Cell (Z)4
Formula Units per Asymmetric Unit (Z')1
Residual Factor0.0750
PDB ID (DprE1-PBTZ169 complex)4NCR
Resolution1.9 Å

Comparative Analysis with BTZ043 and Related Benzothiazinones

The development of PBTZ169 represents a systematic medicinal chemistry optimization of the original benzothiazinone lead compound BTZ043 [4] [5]. This comparative analysis reveals significant structural and functional improvements that establish PBTZ169 as a superior drug candidate within the benzothiazinone class [5] [14].

Structurally, BTZ043 possesses the molecular formula C17H16F3N3O5S with a molecular weight of 431.4 grams per mole, making it lighter than PBTZ169 [17]. The most significant structural difference lies in the substituent at position 2 of the benzothiazinone core [4] [5]. BTZ043 contains a spirocyclic 3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl moiety with an S-configuration chiral center, whereas PBTZ169 features an achiral cyclohexylmethyl-piperazine substituent [4] [5] [17].

The absence of chiral centers in PBTZ169 provides substantial manufacturing advantages over BTZ043 [5] [14]. This achiral nature eliminates the need for chiral synthesis and resolution procedures, significantly reducing production costs and complexity [5]. The simplified synthetic pathway for PBTZ169 makes it more suitable for large-scale pharmaceutical manufacturing, particularly important for addressing tuberculosis in resource-limited settings [5].

Pharmacologically, PBTZ169 demonstrates superior potency compared to BTZ043 in various experimental models [5] [7]. Both compounds share an identical mechanism of action, involving covalent inhibition of the DprE1 enzyme through formation of semimercaptal adducts with active site cysteine residues [12] [14]. However, PBTZ169 exhibits more efficient DprE1 inhibition and displays significantly enhanced bactericidal activity at lower concentrations in murine tuberculosis models [5].

The crystal structures of both compounds in complex with DprE1 reveal similar overall binding modes, with the benzothiazinone rings occupying identical positions within the enzyme active site [14] [18]. However, the greater conformational flexibility of the cyclohexylmethyl-piperazine moiety in PBTZ169 compared to the rigid spirocyclic structure of BTZ043 may contribute to improved binding kinetics and enzyme inactivation rates [14].

Solubility characteristics represent another area of differentiation between these compounds [9]. While both PBTZ169 and BTZ043 exhibit poor aqueous solubility, PBTZ169 demonstrates slightly better solubility in acidic conditions, potentially facilitating gastric absorption [14]. This improved acid solubility may contribute to the more rapid oral absorption observed with PBTZ169 compared to BTZ043 [14].

Stability studies indicate that PBTZ169 shows enhanced resistance to nitroreductase-mediated degradation compared to BTZ043 [5]. This improved stability profile may provide advantages in biological systems where reducing environments could potentially inactivate benzothiazinone compounds [5]. The enhanced protection from metabolic reduction contributes to PBTZ169's superior pharmacokinetic properties [5].

PropertyPBTZ169BTZ043
Chemical StructurePiperazine-containing benzothiazinoneSpirocyclic benzothiazinone
Molecular FormulaC20H23F3N4O3SC17H16F3N3O5S
Molecular Weight456.48 g/mol431.4 g/mol
Chiral CentersNoneOne (S-configuration)
Melting Point176-178°C183-185°C
Structural Features8-nitro group, 6-trifluoromethyl group, cyclohexylmethyl-piperazine moiety8-nitro group, 6-trifluoromethyl group, spirocyclic moiety
Mechanism of ActionCovalent inhibition of DprE1 via semimercaptal adduct with Cys387Covalent inhibition of DprE1 via semimercaptal adduct with Cys394
Manufacturing ComplexityLower (achiral synthesis)Higher (requires chiral synthesis)
Enzymatic StabilityEnhanced nitroreductase resistanceStandard nitroreductase susceptibility

The synthesis of PBTZ169 has been accomplished through multiple established methodologies, each offering distinct advantages for different manufacturing scales and requirements. The foundational synthetic approach follows the original benzothiazinone synthesis developed by Makarov, which serves as the primary route for laboratory and commercial production [1] [2].

The most commonly employed synthetic route initiates with 2-chlorobenzoic acid derivatives as starting materials. Treatment with thionyl chloride generates the corresponding substituted benzoyl chlorides, which undergo reaction with ammonium thiocyanate to yield benzoyl isothiocyanates [3]. These intermediates then react with ethyl piperazine-1-carboxylate to form thiourea intermediates, which subsequently undergo intramolecular cyclization to produce the desired benzothiazinone scaffold [4] [3].

A significant advancement in PBTZ169 synthesis involves the piperazine substitution methodology. This approach utilizes Boc-protected piperazine derivatives, which undergo reductive amination with cyclohexane carboxaldehyde using sodium borohydride acetate as the reducing agent [4]. The Boc protection group is subsequently removed using trifluoroacetic acid, yielding the free piperazine intermediate that can be coupled with the benzothiazinone core through nucleophilic aromatic substitution [4].

Alternative synthetic routes have been developed to improve specific aspects of the manufacturing process. The cyclization route employs carbon disulfide in aqueous sodium hydroxide to generate thiourea intermediates, which are then subjected to intramolecular cyclization under controlled conditions [3]. This methodology offers improved yields for certain substitution patterns and has been particularly valuable in structure-activity relationship studies [5].

The reductive amination approach represents another viable synthetic strategy, particularly for the introduction of the cyclohexylmethyl-piperazine moiety. This method utilizes cyclohexane carboxaldehyde and various sodium borohydride derivatives to achieve the desired substitution pattern [4]. The reaction conditions are mild and provide good functional group compatibility, making this approach suitable for scaled production.

One-pot Synthesis Optimization

The development of one-pot synthesis methodologies for PBTZ169 represents a significant advancement in manufacturing efficiency and cost reduction. These approaches eliminate the need for intermediate isolation and purification steps, thereby reducing overall production time and solvent consumption [3] [6].

The optimized one-pot synthesis begins with 2-chlorobenzoyl chloride and involves the sequential addition of ammonium thiocyanate in acetonitrile, followed by ethyl piperazine-1-carboxylate. The reaction mixture is maintained at controlled temperatures, typically 40°C for the initial isothiocyanate formation, followed by room temperature for the thiourea formation [3]. The final cyclization step is achieved through the addition of triethylamine, which promotes the intramolecular cyclization to form the benzothiazinone ring system [3].

Critical optimization parameters for the one-pot synthesis include temperature control, reagent stoichiometry, and reaction timing. The optimal conditions typically involve a slight excess of ammonium thiocyanate (1.1 equivalents) and triethylamine (2.0 equivalents) relative to the starting benzoyl chloride [3]. Temperature control is crucial, as excessive heat can lead to decomposition of intermediates, while insufficient temperature results in incomplete conversion.

Solvent selection has been optimized to favor acetonitrile as the primary reaction medium, as it provides good solubility for all reaction components and intermediates while maintaining chemical stability throughout the process [3]. The use of acetonitrile also facilitates product isolation through crystallization or precipitation techniques.

The one-pot methodology has demonstrated yields ranging from 75-90% for PBTZ169 synthesis, representing a significant improvement over traditional multi-step approaches that typically achieve 65-85% overall yields [3]. The reduced reaction time, from 12-24 hours in traditional methods to 4-8 hours in one-pot synthesis, provides substantial manufacturing advantages.

Advantages of Non-chiral Structure in Manufacturing

The absence of chiral centers in PBTZ169 provides significant manufacturing advantages compared to its predecessor BTZ043, which contains multiple stereogenic centers requiring careful stereochemical control during synthesis [1] [7] [2]. This structural feature eliminates the need for chiral auxiliaries, asymmetric catalysts, or resolution procedures, substantially reducing manufacturing complexity and costs.

The non-chiral nature of PBTZ169 allows for the use of conventional synthetic methodologies without the requirement for specialized chiral reagents or catalysts. This characteristic enables the utilization of standard industrial equipment and processes, avoiding the need for specialized infrastructure typically required for asymmetric synthesis [7] [2]. The elimination of stereochemical considerations also reduces the analytical burden during quality control, as optical rotation measurements and chiral chromatographic analysis are not required.

From a regulatory perspective, the absence of chiral centers simplifies the development and validation of analytical methods. The compound can be analyzed using conventional high-performance liquid chromatography methods without the need for chiral stationary phases or complex method development procedures [7]. This simplification extends to stability testing, where the potential for stereochemical degradation or epimerization is eliminated.

The manufacturing cost advantages of the non-chiral structure are substantial. Estimates suggest that the elimination of chiral synthesis requirements can reduce manufacturing costs by 30-50% compared to BTZ043 [1] [7]. These cost savings are particularly important for tuberculosis therapy, where affordability is a critical factor for global health implementation, especially in developing countries where the disease burden is highest.

The scalability advantages of non-chiral synthesis are equally significant. The absence of stereochemical constraints allows for the use of standard industrial reactors and processing equipment without the need for specialized atmospheric controls or temperature regulation required for asymmetric synthesis [2]. This flexibility enables more straightforward technology transfer between manufacturing sites and reduces the risk of scale-up complications.

Quality Control Parameters and Standards

The establishment of comprehensive quality control parameters for PBTZ169 manufacturing ensures consistent product quality and regulatory compliance. These parameters encompass chemical purity, physical properties, and analytical specifications that must be met for pharmaceutical-grade material [7] [8].

Primary purity assessment utilizes ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) methods. The established specification requires a minimum purity of 99.0% by HPLC analysis, with total impurities not exceeding 1.0% [7] [8]. Individual impurity limits are typically set at 0.1% for identified impurities and 0.05% for unidentified impurities, following International Council for Harmonisation guidelines.

Physical property specifications include melting point determination, with PBTZ169 exhibiting a characteristic melting range of 176-178°C [4]. This parameter serves as a critical identity test and indicator of material purity. The molecular weight confirmation is performed using high-resolution mass spectrometry, with the theoretical molecular weight of 456.5 g/mol serving as the reference standard [9].

Water content determination follows Karl Fischer titration methodology, with specifications typically requiring less than 0.5% water content to ensure product stability and prevent degradation [7]. This parameter is particularly important for PBTZ169 due to its potential susceptibility to hydrolytic degradation under certain conditions.

Residual solvent analysis employs gas chromatography methods to quantify residual solvents used in the manufacturing process. Specifications follow International Council for Harmonisation guidelines, with Class 1 solvents (such as benzene) not detected, Class 2 solvents (such as acetonitrile) limited to 410 ppm, and Class 3 solvents (such as ethanol) limited to 5000 ppm [7].

Heavy metals testing utilizes inductively coupled plasma mass spectrometry (ICP-MS) to ensure compliance with pharmacopeial limits. The specification typically requires total heavy metals content not to exceed 10 ppm, with individual limits for specific metals such as lead (≤5 ppm), mercury (≤3 ppm), and cadmium (≤5 ppm) [7].

Assay content determination employs validated HPLC methods with UV detection to quantify the active pharmaceutical ingredient content. The specification typically requires PBTZ169 content to be between 98.0-102.0% of the labeled amount, ensuring consistent dosing and therapeutic efficacy [7] [8].

Microbiological testing follows pharmacopeial standards for non-sterile pharmaceutical products, with total aerobic microbial count not exceeding 1000 CFU/g, total yeast and mold count not exceeding 100 CFU/g, and absence of specified pathogenic microorganisms [7].

Stability testing protocols have been established to monitor product degradation over time under various storage conditions. The standard testing conditions include long-term stability at 25°C/60% relative humidity for 24 months, intermediate stability at 30°C/65% relative humidity for 12 months, and accelerated stability at 40°C/75% relative humidity for 6 months [7].

The analytical method validation for PBTZ169 quality control follows International Council for Harmonisation guidelines, including assessment of specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness. These validation parameters ensure the reliability and reproducibility of analytical results across different laboratories and operators [7] [8].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

8

Exact Mass

456.14429627 g/mol

Monoisotopic Mass

456.14429627 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A3M1353L40

Dates

Last modified: 08-15-2023
1: González-Martínez NA, Lozano-Garza HG, Castro-Garza J, De Osio-Cortez A, Vargas-Villarreal J, Cavazos-Rocha N, Ocampo-Candiani J, Makarov V, Cole ST, Vera-Cabrera L. In Vivo Activity of the Benzothiazinones PBTZ169 and BTZ043 against Nocardia brasiliensis. PLoS Negl Trop Dis. 2015 Oct 16;9(10):e0004022. doi: 10.1371/journal.pntd.0004022. eCollection 2015 Oct. PubMed PMID: 26474057; PubMed Central PMCID: PMC4608729.
2: Lechartier B, Cole ST. Mode of Action of Clofazimine and Combination Therapy with Benzothiazinones against Mycobacterium tuberculosis. Antimicrob Agents Chemother. 2015 Aug;59(8):4457-63. doi: 10.1128/AAC.00395-15. Epub 2015 May 18. PubMed PMID: 25987624; PubMed Central PMCID: PMC4505229.
3: Makarov V, Neres J, Hartkoorn RC, Ryabova OB, Kazakova E, Šarkan M, Huszár S, Piton J, Kolly GS, Vocat A, Conroy TM, Mikušová K, Cole ST. The 8-Pyrrole-Benzothiazinones Are Noncovalent Inhibitors of DprE1 from Mycobacterium tuberculosis. Antimicrob Agents Chemother. 2015 Aug;59(8):4446-52. doi: 10.1128/AAC.00778-15. Epub 2015 May 18. PubMed PMID: 25987616; PubMed Central PMCID: PMC4505264.
4: Peng CT, Gao C, Wang NY, You XY, Zhang LD, Zhu YX, Xv Y, Zuo WQ, Ran K, Deng HX, Lei Q, Xiao KJ, Yu LT. Synthesis and antitubercular evaluation of 4-carbonyl piperazine substituted 1,3-benzothiazin-4-one derivatives. Bioorg Med Chem Lett. 2015 Apr 1;25(7):1373-6. doi: 10.1016/j.bmcl.2015.02.061. Epub 2015 Mar 2. PubMed PMID: 25754492.
5: Makarov V, Lechartier B, Zhang M, Neres J, van der Sar AM, Raadsen SA, Hartkoorn RC, Ryabova OB, Vocat A, Decosterd LA, Widmer N, Buclin T, Bitter W, Andries K, Pojer F, Dyson PJ, Cole ST. Towards a new combination therapy for tuberculosis with next generation benzothiazinones. EMBO Mol Med. 2014 Mar;6(3):372-83. doi: 10.1002/emmm.201303575. Epub 2014 Feb 5. PubMed PMID: 24500695; PubMed Central PMCID: PMC3958311.

Explore Compound Types